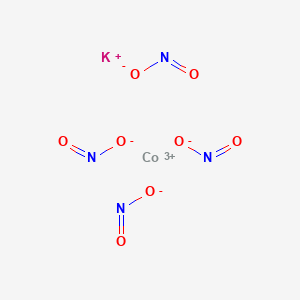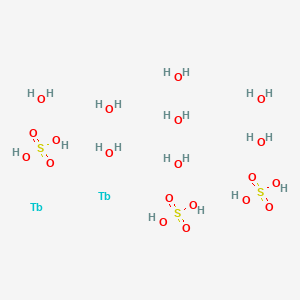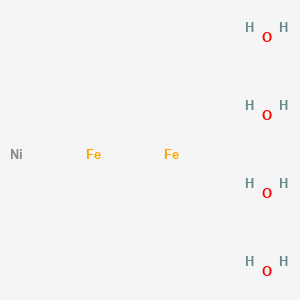
Iron nickel oxide (Fe2NiO4)
描述
Iron nickel oxide, with the chemical formula Fe₂NiO₄, is a compound that belongs to the family of mixed metal oxides. It is known for its unique magnetic properties and is commonly found in the form of nanoparticles. The compound has a spinel crystal structure, where iron and nickel ions occupy specific positions within the lattice. This structure contributes to its magnetic behavior and makes it a material of interest in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Iron nickel oxide can be synthesized through several methods:
Solid-State Reaction: This involves mixing iron oxide (Fe₂O₃) and nickel oxide (NiO) powders, followed by heating at high temperatures (around 1000°C) to form Fe₂NiO₄.
Co-precipitation Method: In this method, solutions of iron and nickel salts (such as iron chloride and nickel chloride) are mixed and precipitated using a base like sodium hydroxide.
Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to form the oxide.
Industrial Production Methods: Industrial production of iron nickel oxide typically involves large-scale solid-state reactions due to their simplicity and cost-effectiveness. The process involves the careful control of temperature and atmosphere to ensure the formation of the desired phase and to prevent the formation of unwanted by-products .
化学反应分析
Iron nickel oxide undergoes various chemical reactions, including:
Oxidation: Fe₂NiO₄ can be oxidized to form higher oxides under specific conditions.
Reduction: It can be reduced using hydrogen or carbon monoxide to form metallic iron and nickel.
Substitution: The compound can undergo ion exchange reactions where other metal ions replace iron or nickel ions in the lattice.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, air, or other oxidizing gases at elevated temperatures.
Reducing Agents: Hydrogen gas, carbon monoxide, or other reducing gases at high temperatures.
Substitution Reagents: Solutions containing metal ions such as cobalt or manganese.
Major Products Formed:
Oxidation Products: Higher oxides of iron and nickel.
Reduction Products: Metallic iron and nickel.
Substitution Products: Mixed metal oxides with substituted metal ions.
科学研究应用
Iron nickel oxide has a wide range of scientific research applications:
Magnetic Materials: Due to its magnetic properties, it is used in the development of magnetic storage devices and sensors.
Photocatalysis: The compound is used in photocatalytic applications for the degradation of pollutants in wastewater.
Biomedical Applications: Iron nickel oxide nanoparticles are explored for use in drug delivery systems and magnetic resonance imaging (MRI) contrast agents.
作用机制
The mechanism of action of iron nickel oxide in various applications is primarily based on its magnetic and catalytic properties. The compound’s spinel structure allows for the presence of oxygen vacancies, which play a crucial role in catalytic reactions. These vacancies facilitate the adsorption and activation of reactant molecules, leading to enhanced catalytic activity . In magnetic applications, the alignment of magnetic moments within the spinel structure contributes to its magnetic behavior, making it suitable for use in magnetic storage and sensing devices .
相似化合物的比较
Iron nickel oxide can be compared with other similar compounds such as:
Nickel Ferrite (NiFe₂O₄): Both compounds have spinel structures, but nickel ferrite has a different cation distribution, leading to variations in magnetic and catalytic properties.
Cobalt Ferrite (CoFe₂O₄): Cobalt ferrite also has a spinel structure but exhibits higher coercivity and saturation magnetization compared to iron nickel oxide.
Manganese Ferrite (MnFe₂O₄): This compound has similar catalytic properties but differs in its magnetic behavior due to the presence of manganese ions.
Iron nickel oxide stands out due to its unique combination of magnetic and catalytic properties, making it a versatile material for various applications.
属性
IUPAC Name |
iron;nickel;tetrahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.Ni.4H2O/h;;;4*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWSOYSOEZOVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Fe].[Fe].[Ni] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2H8NiO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


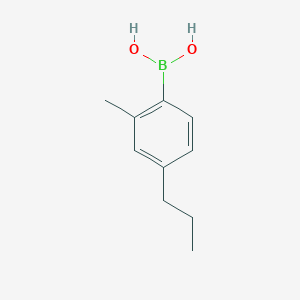
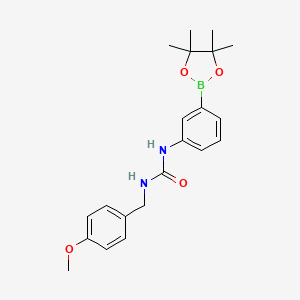
![Boronic acid, b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B8083940.png)
![4-Morpholinecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083944.png)

![Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B8083947.png)
![Hexanoic acid, 6-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-](/img/structure/B8083957.png)
![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8083959.png)
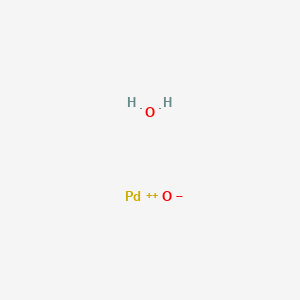
![(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-indol-3-yl)propanoicacid](/img/structure/B8083972.png)
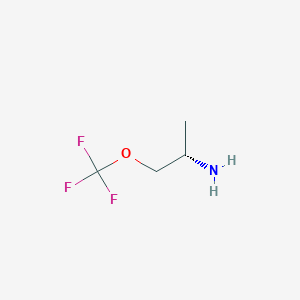
![2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(triphenylmethyl)amino)propanoate](/img/structure/B8083993.png)
